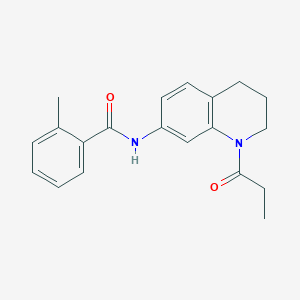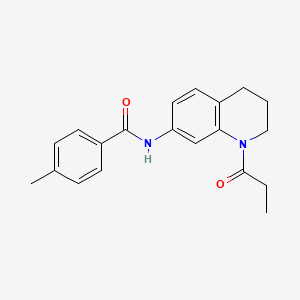
2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, or 2MTPQ, is an organic compound that is used in scientific research applications. It is a derivative of quinoline, an aromatic heterocyclic compound with a wide range of applications, and has been studied extensively in recent years. 2MTPQ has been found to have a number of biochemical and physiological effects, which makes it a valuable tool for scientific and medical research.
Aplicaciones Científicas De Investigación
2MTPQ has been used in a variety of scientific research applications, including drug development, cell biology, and pharmacology. In drug development, it has been used to study the effects of novel compounds on cellular processes. In cell biology, 2MTPQ has been used to study the effects of various compounds on cell signaling pathways. In pharmacology, it has been used to study the effects of various drugs on the body.
Mecanismo De Acción
2MTPQ has been found to act on a variety of biochemical and physiological processes. It has been shown to act as an agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of various biological processes such as inflammation and pain. It has also been found to act as an agonist of the transient receptor potential (TRP) channels TRPA1 and TRPV1, which are involved in the regulation of pain and temperature sensation.
Biochemical and Physiological Effects
2MTPQ has been found to have a number of biochemical and physiological effects. It has been shown to modulate the activity of various G-protein-coupled receptors, including GPR55 and GPR18, which are involved in the regulation of various biological processes such as inflammation and pain. It has also been found to modulate the activity of various TRP channels, including TRPA1 and TRPV1, which are involved in the regulation of pain and temperature sensation. In addition, 2MTPQ has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2MTPQ has a number of advantages and limitations for use in lab experiments. One of the main advantages of using 2MTPQ in lab experiments is its ability to modulate the activity of various G-protein-coupled receptors and TRP channels. This makes it a valuable tool for studying the effects of various compounds on cellular processes. However, one of the main limitations of using 2MTPQ in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
The study of 2MTPQ has revealed a number of potential future directions for research. One potential direction is to further explore the effects of 2MTPQ on various G-protein-coupled receptors and TRP channels, which could lead to a better understanding of how these receptors and channels are regulated. Another potential direction is to further explore the anti-inflammatory, anti-oxidative, and anti-cancer effects of 2MTPQ, which could lead to the development of novel therapeutics. Finally, further research into the synthesis and structure of 2MTPQ could lead to the development of more efficient and cost-effective synthesis methods.
Métodos De Síntesis
2MTPQ is synthesized from quinoline and 1-propanoyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out in a three-step synthesis, beginning with the condensation of quinoline and 1-propanoyl-1,2,3,4-tetrahydroquinoline to form 2-methyl-1,2,3,4-tetrahydroquinolin-7-ylbenzamide. This is followed by the oxidation of the compound to form 2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, or 2MTPQ.
Propiedades
IUPAC Name |
2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-19(23)22-12-6-8-15-10-11-16(13-18(15)22)21-20(24)17-9-5-4-7-14(17)2/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFGFKYZWSMSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














